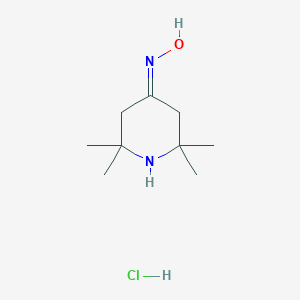

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride

Übersicht

Beschreibung

a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative, , synthetic.

For comparative information see the attached 3 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Good to moderate penetration of biological membranes. Antioxidant (precursor of stable TEMPO nitroxyl radical): together with PEMPOXIME can be used for testing the possibility of antioxydant contribution into any observed biological activity of TEMPOXIME. Potential antimitotic (ask for the TEMPIDONE data).

a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative,, synthetic.

Biologische Aktivität

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H18N2O·HCl

- Molecular Weight : 194.71 g/mol

- CAS Number : 826-36-8

Pharmacological Profile

The biological activity of 4-Piperidinone derivatives, particularly the tetramethyl oxime variant, has been studied in various contexts:

- Ganglion-Blocking Activity : Compounds in the 2,2,6,6-tetramethylpiperidine class exhibit significant ganglion-blocking properties. These compounds have been reported to be rapidly absorbed when administered orally and demonstrate minimal side effects on the central nervous system compared to other ganglion blockers .

- Therapeutic Applications : The compound has been linked to therapeutic applications in treating conditions such as hypertension and other autonomic nervous system disorders. It shows selectivity towards muscarinic cholinoceptors without affecting nicotinic receptors significantly .

- Oxidative Stress and Antioxidant Activity : Research indicates that derivatives of this compound may possess antioxidant properties that could mitigate oxidative stress in biological systems. This is particularly relevant in neuroprotective strategies against neurodegenerative diseases .

The mechanism through which 4-Piperidinone exerts its biological effects involves modulation of neurotransmitter systems and interaction with cholinergic receptors. The compound's structural features allow it to selectively inhibit certain pathways while sparing others, which is crucial for minimizing side effects.

Case Studies

Several studies have highlighted the efficacy of 4-Piperidinone derivatives:

- Study on Neuroprotection : In a controlled laboratory setting, a derivative of 4-Piperidinone demonstrated protective effects against neuronal cell death induced by oxidative stress. The study measured cell viability and oxidative markers, showing significant improvements in treated groups compared to controls .

- Clinical Trials for Autonomic Disorders : Preliminary clinical trials have indicated that the administration of this compound can lead to improved outcomes in patients with autonomic dysregulation. Parameters such as heart rate variability and blood pressure regulation were positively influenced .

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of 4-Piperidinone:

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

4-Piperidinone derivatives are widely utilized in the synthesis of various pharmaceutical agents. The oxime derivative specifically serves as an intermediate in the production of compounds with therapeutic properties. For instance, it can be transformed into piperidine-based drugs that exhibit analgesic and anti-inflammatory effects.

Case Study: Antinociceptive Activity

Research has demonstrated that derivatives of 4-piperidinone possess antinociceptive properties. In a study involving animal models, compounds derived from 4-piperidinone were shown to effectively reduce pain responses. The mechanism was linked to modulation of neurotransmitter systems involved in pain perception .

Ganglion-Blocking Agents

The compound's structural attributes allow it to act as a ganglion-blocking agent. Studies indicate that similar piperidine derivatives can influence autonomic nervous system functions without significant central nervous system side effects. This property is particularly valuable in developing medications for hypertension and other cardiovascular conditions .

Analytical Chemistry

In analytical chemistry, 4-piperidinone oxime is employed as a reagent for various reactions, including the detection and quantification of aldehydes and ketones. Its ability to form stable oximes makes it useful for identifying carbonyl compounds in complex mixtures.

Table 2: Applications in Medicinal Chemistry

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Intermediate for analgesics and anti-inflammatory drugs |

| Ganglion-Blocking Agents | Used in medications for cardiovascular conditions |

| Analytical Reagent | Detection of carbonyl compounds |

Polymer Chemistry

In polymer chemistry, 4-piperidinone derivatives are utilized as stabilizers or additives due to their ability to enhance thermal stability and mechanical properties of polymers. The incorporation of these compounds into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure.

Case Study: Polymer Stabilization

A study investigated the effect of incorporating 4-piperidinone-based stabilizers into polyolefins. Results indicated a significant increase in thermal stability and lifespan of the material under accelerated aging tests . This application highlights the compound's utility beyond medicinal chemistry.

Spin Labels in Biophysical Studies

The iminoxy-radical derivatives derived from 4-piperidinone are employed as spin labels in biophysical research. These labels are crucial for studying molecular dynamics and interactions at a microscopic level, providing insights into biochemical processes.

Table 3: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Stabilization | Enhances thermal stability and mechanical properties |

| Spin Labels | Used in biophysical studies to analyze molecular dynamics |

Eigenschaften

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDFGKBTEGXYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)CC(N1)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069884 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63467-53-8 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63467-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.